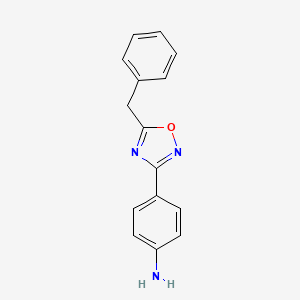

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline” is a compound that has been studied for its potential applications in various fields . It is a light yellow liquid with a melting point between 158-160°C .

Synthesis Analysis

The synthesis of “4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline” involves a series of reactions. A study describes the synthesis of a similar compound, where a benzyl substitution on the aniline nitrogen of the compound improved potency while augmenting its drug-like properties . Another study mentions a simple and efficient iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol .Molecular Structure Analysis

The molecular structure of “4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum reveals peaks at 3323.29 cm-1 (NH), 3055.24 cm-1 (CH aromatic), 2954.74, 2870.26 (Aliphatic CH), 1644.31, 1543.84 (CN), 1543.84,1455.24 (C – C =C), 1310.66,1282.08 (CO), 1078.45 (C-O-C), 875.66,845.07 (oop bending) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline” include a melting point between 158-160°C . The compound is a light yellow liquid . The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups present in the molecule .Scientific Research Applications

Nematocidal Activity

Nematodes are plant-parasitic worms that significantly impact crop health. The synthesized 1,2,4-oxadiazole derivatives were evaluated for their nematocidal activity. Notably, these compounds exhibited moderate nematocidal effects against Meloidogyne incognita . This finding suggests their potential use as low-risk chemical pesticides to protect crops from nematode infestations.

Anti-Fungal Activity

The same derivatives were also tested for anti-fungal properties. Specifically, they demonstrated anti-fungal activity against Rhizoctonia solani, a pathogen responsible for rice sheath wilt . This result highlights their potential as fungicides in agriculture.

Antibacterial Effects on Xanthomonas Bacteria

Several compounds within this class exhibited strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium causing rice bacterial leaf blight. Notably, compounds 5m, 5r, 5u, 5v, 5x, and 5y showed superior antibacterial activity compared to existing chemicals . These derivatives could serve as alternative templates for novel antibacterial agents.

Antibacterial Ability Against Xanthomonas oryzae pv. oryzicola (Xoc)

Compounds 5p, 5u, and 5v also exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc), another rice bacterial pathogen. Their effectiveness surpassed that of existing compounds . These derivatives may contribute to disease management in rice cultivation.

Moderate Antibacterial Effects on Rice Bacterial Leaf Blight

Compound 5v, in particular, exerted moderate antibacterial effects against rice bacterial leaf blight caused by Xoo . This finding suggests its potential application in controlling this devastating disease.

Sigma Receptor Binding Affinity

Beyond agricultural applications, some 1,2,4-oxadiazole derivatives were evaluated for their binding affinity to sigma receptors. For instance, compound 37 exhibited high affinity and selectivity for the σ1 receptor . Sigma receptors play a role in various physiological processes, including neuroprotection and modulation of neurotransmitter release.

Future Directions

The future directions for “4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline” could involve further exploration of its potential applications. For instance, a study found that a similar compound had potent antiviral activity against various viruses of the Flaviviridae family, indicating its potential as a lead compound for generating 1,2,4-oxadiazole derivatives with broad-spectrum anti-flaviviral properties .

properties

IUPAC Name |

4-(5-benzyl-1,2,4-oxadiazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLGETHJBVZBOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B581258.png)

![6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B581262.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B581268.png)